molecular formula C18H16ClN5O4 B5770195 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE

3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE

Cat. No.: B5770195
M. Wt: 401.8 g/mol
InChI Key: YZSMGQMTKPTULU-KEBDBYFISA-N
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Description

3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom, a furyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Furyl Group: The furyl group can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Formation of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Condensation Reaction: The final step involves the condensation of the chlorinated pyrazole, furyl group, and nitrophenyl group with propanohydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and pyrazole rings.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the furyl group can lead to the formation of a furanone derivative.

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for the treatment of various diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings. Its chemical properties could be leveraged to create materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
  • 3-(4-FLUORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
  • 3-(4-IODO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE

Uniqueness

The uniqueness of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the pyrazole ring, combined with the nitrophenyl and furyl groups, creates a unique electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-N-[(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-12-8-14(24(26)27)2-4-16(12)17-5-3-15(28-17)10-20-22-18(25)6-7-23-11-13(19)9-21-23/h2-5,8-11H,6-7H2,1H3,(H,22,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMGQMTKPTULU-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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